

Application Note: Forensic Analysis of Counterfeit Drugs Using Nor Acetildenafil-d8

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Compound of Interest

Compound Name: Nor Acetildenafil-d8

Cat. No.: B563929

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Abstract

The proliferation of counterfeit erectile dysfunction (ED) drugs poses a significant public health risk. These illicit products often contain undeclared active pharmaceutical ingredients (APIs) or structurally similar analogues, such as Noracetildenafil. Accurate and robust analytical methods are crucial for the identification and quantification of these substances in seized materials. This application note describes a detailed protocol for the forensic analysis of counterfeit drugs for the presence of Noracetildenafil using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with **Nor Acetildenafil-d8** as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification by correcting for matrix effects and variations in sample processing.

Introduction

Counterfeit medications, particularly those for erectile dysfunction, are a growing concern for regulatory bodies and law enforcement agencies worldwide.^{[1][2]} These products may contain incorrect dosages of the declared API, no API at all, or potentially harmful undeclared analogues.^[1] Acetildenafil is a known analogue of sildenafil (the active ingredient in Viagra®) that has been identified in counterfeit products.^[3] Noracetildenafil, a demethylated analogue of acetildenafil, is another such compound that requires vigilant monitoring.

For forensic purposes, definitive identification and accurate quantification are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this application due to its high sensitivity and selectivity.^{[4][5]} The use of a stable

isotope-labeled internal standard, such as **Nor Acetildenafil-d8**, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential analytical variability.

This document provides a comprehensive protocol for the extraction and LC-MS/MS analysis of Noracetildenafil in counterfeit drug samples, employing **Nor Acetildenafil-d8** as the internal standard.

Chemical Structures

Compound	Structure	Molecular Formula	Molecular Weight
Noracetildenafil	[Image of Noracetildenafil structure]	C ₂₄ H ₃₂ N ₆ O ₃	452.6 g/mol
Nor Acetildenafil-d8	[Image of Nor Acetildenafil-d8 structure with deuterium labels]	C ₂₄ H ₂₄ D ₈ N ₆ O ₃	460.6 g/mol (approx.)

Experimental Protocols

Sample Preparation

A robust sample preparation procedure is essential to extract the analyte of interest from the complex matrix of a counterfeit tablet or capsule.

Materials:

- Suspected counterfeit drug sample (tablet or capsule)
- **Nor Acetildenafil-d8** internal standard solution (1 µg/mL in methanol)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water (18 MΩ·cm)

- Formic acid (LC-MS grade)
- 0.45 µm syringe filters (PTFE)
- Vortex mixer
- Centrifuge
- Analytical balance

Procedure:

- Weigh the entire counterfeit tablet or the contents of one capsule to determine the total weight.
- Grind the tablet or capsule contents into a fine, homogenous powder using a mortar and pestle.
- Accurately weigh approximately 10 mg of the homogenized powder into a 15 mL centrifuge tube.
- Add 10.0 mL of methanol to the tube.
- Spike the sample with 100 µL of the 1 µg/mL **Nor Acetildenafil-d8** internal standard solution.
- Vortex the tube for 5 minutes to ensure thorough mixing and dissolution.
- Sonicate the sample for 15 minutes to facilitate complete extraction of the analyte.
- Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
- Carefully transfer the supernatant to a clean tube.
- Perform a serial dilution of the supernatant with 50:50 methanol:water containing 0.1% formic acid to bring the analyte concentration within the calibration range. A starting dilution of 1:100 is recommended.

- Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Gradient:

Time (min)	%B
0.0	10
1.0	10
5.0	90
7.0	90
7.1	10

| 10.0 | 10 |

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 500 °C
- IonSpray Voltage: 5500 V
- Curtain Gas: 35 psi
- Collision Gas: 9 psi

MRM Transitions:

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (eV)
Noracetildenafil	453.3	100.1	35
Noracetildenafil	453.3	311.2	25
Nor Acetildenafil-d8	461.3	108.1	35

Note: The d8 label is assumed to be on the piperazine ring, a common site for deuteration in similar internal standards.

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

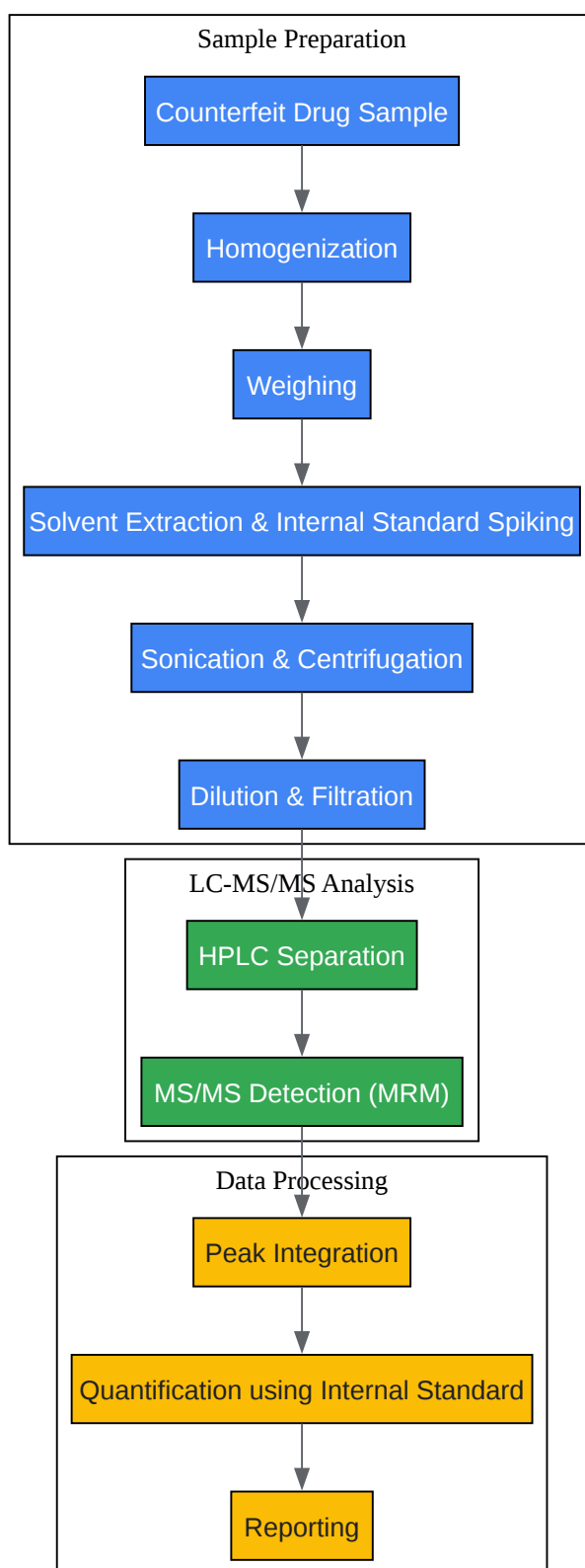
Table 1: Method Validation Parameters

Parameter	Result
Linearity (r ²)	> 0.995
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Accuracy (% Recovery)	85-115%
Precision (% RSD)	< 15%

Table 2: Sample Analysis Results

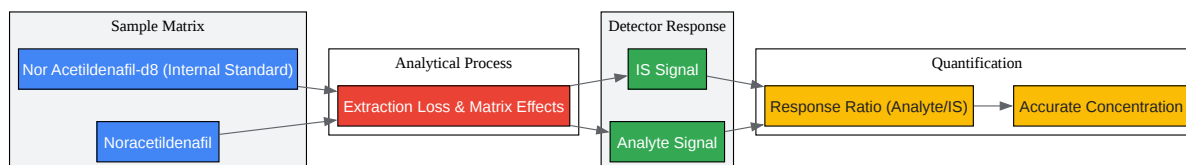
Sample ID	Noracetildenafil Concentration (mg/tablet)
Counterfeit Sample A	45.2
Counterfeit Sample B	102.8
Counterfeit Sample C	Not Detected

Visualizations



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Caption: Experimental workflow for the forensic analysis of Noracetildenafil.



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Caption: Logic of using a deuterated internal standard for accurate quantification.

Conclusion

The described HPLC-MS/MS method provides a reliable and robust workflow for the detection and quantification of Noracetildenafil in counterfeit drug samples. The use of **Nor Acetildenafil-d8** as an internal standard is critical for achieving the high degree of accuracy and precision required in forensic analysis. This protocol can be readily adapted for the analysis of other sildenafil analogues and serves as a valuable tool for laboratories involved in the surveillance of counterfeit pharmaceuticals.

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